![molecular formula C18H12N4OS B2623300 (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 303227-10-3](/img/structure/B2623300.png)
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-ones can vary depending on the specific compound. For example, one derivative was reported to have a melting point of 158–159°C .
Mechanism of Action
Target of Action
The primary target of the compound (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra . This bacterium is responsible for causing tuberculosis, a serious infectious disease .
Mode of Action
This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant antimycobacterial activity
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its antimycobacterial activity
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to its potential use as an antitubercular agent .
Advantages and Limitations for Lab Experiments
One advantage of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential as a therapeutic agent for other diseases, such as multiple sclerosis and diabetes. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further research is needed to determine the toxicity and pharmacokinetics of this compound, which are important factors for drug development.
Synthesis Methods
The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophene-3-carboxylic acid with pyridine-2-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with phenyl isocyanate to obtain the final compound. The purity and yield of the compound can be improved by recrystallization from suitable solvents.
Scientific Research Applications
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been studied for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-18-16-15(13-6-2-1-3-7-13)11-24-17(16)20-12-22(18)21-10-14-8-4-5-9-19-14/h1-12H/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJMXQKIMXMJH-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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